N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15291629
Molecular Formula: C19H13ClF3N3O2
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -](/images/structure/VC15291629.png)
Specification
Molecular Formula | C19H13ClF3N3O2 |
---|---|
Molecular Weight | 407.8 g/mol |
IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
Standard InChI | InChI=1S/C19H13ClF3N3O2/c1-11-3-2-4-13(9-11)26-8-7-16(27)17(25-26)18(28)24-12-5-6-15(20)14(10-12)19(21,22)23/h2-10H,1H3,(H,24,28) |
Standard InChI Key | CTCDFOHTDOQSHV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Introduction
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a molecular formula of C17H14ClF3N3O and a molecular weight of approximately 373.76 g/mol. This compound features a dihydropyridazine core, which is a bicyclic structure, along with several functional groups including a carboxamide and a trifluoromethyl group. The presence of halogen substituents, such as chlorine and fluorine, is significant as these can influence the compound's biological activity.
Synthesis and Chemical Reactivity
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yield and purity of the final product. The compound's reactivity is attributed to its functional groups, which can participate in various chemical reactions to modify the compound or synthesize related compounds.
Potential Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structural features and the presence of halogen substituents. Compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would need to be evaluated through empirical studies.
Interaction Studies and Mechanism of Action
Interaction studies involving this compound would focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking, enzyme assays, and receptor binding assays are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. Notable examples include:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Chloro-3-trifluoromethylphenyl)-2-hydrazinecarbothioamide | Contains hydrazine and thiocarbonyl groups | Antimicrobial |
2-Amino-N-[4-chloro-3-trifluoromethylphenyl]acetamide | Contains an amine and acetamide group | Anticancer |
5-Trifluoromethylpyrimidine derivatives | Pyrimidine core with trifluoromethyl substitution | Anti-inflammatory |
These compounds highlight the diversity of chemical modifications possible within this class and their respective biological activities.
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